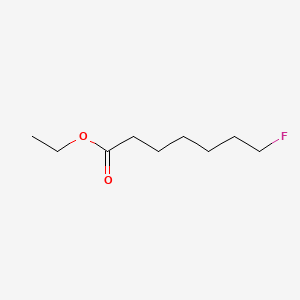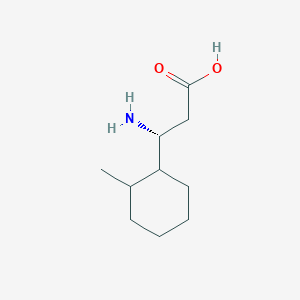
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine is a chiral compound that features a bromine atom, a pyridine ring, and a triazole ring with a sec-butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as conductivity or stability.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Wirkmechanismus
The mechanism of action of (S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Bromo-6-(4-(tert-butyl)-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a tert-butyl group instead of a sec-butyl group.
(S)-2-Chloro-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
(S)-2-Bromo-6-(4-(sec-butyl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the combination of its chiral center, bromine atom, and the specific arrangement of the triazole and pyridine rings. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C11H13BrN4 |
|---|---|
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
2-bromo-6-[4-[(2S)-butan-2-yl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C11H13BrN4/c1-3-8(2)16-7-13-15-11(16)9-5-4-6-10(12)14-9/h4-8H,3H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
JHVWXXKSYKJSJU-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@H](C)N1C=NN=C1C2=NC(=CC=C2)Br |
Kanonische SMILES |
CCC(C)N1C=NN=C1C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


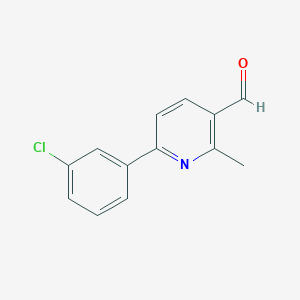
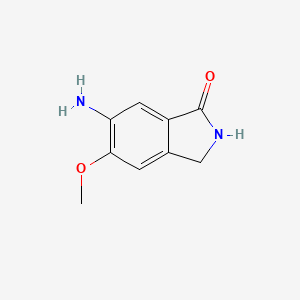
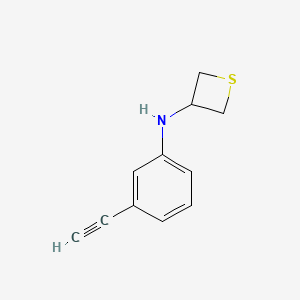

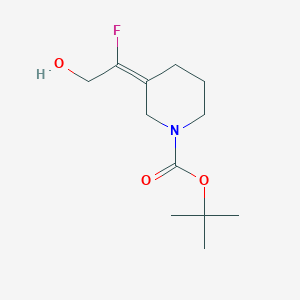


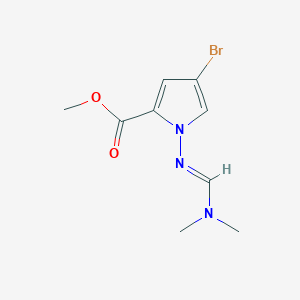
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)
![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)

